molecular formula C23H16Cl2N2O3 B279575 N-{4-[(2,3-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(2,3-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Cat. No.: B279575
M. Wt: 439.3 g/mol
InChI Key: LKTQEZCAZDREOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,3-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, commonly known as DCB-F, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCB-F belongs to the class of benzofuran amides and has been studied extensively for its pharmacological and biochemical effects.

Mechanism of Action

The mechanism of action of DCB-F is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer development. DCB-F has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DCB-F has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. DCB-F has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCB-F has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCB-F in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, which makes it a promising candidate for drug development. However, one limitation of using DCB-F in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.

Future Directions

There are several future directions for the study of DCB-F. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study the pharmacokinetics and pharmacodynamics of DCB-F in vivo to determine its efficacy and potential side effects. Additionally, DCB-F can be studied in combination with other drugs to determine its potential synergistic effects. Finally, DCB-F can be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

DCB-F can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with 2-amino-4-methylphenol to form 4-(2,3-dichlorobenzamido)-2-methylphenol. This intermediate product is then reacted with 2-benzofuran carboxylic acid to yield DCB-F. The synthesis of DCB-F has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

DCB-F has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. DCB-F has been studied as a potential treatment for cancer, viral infections, and inflammatory diseases such as arthritis.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

N-[4-[(2,3-dichlorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16Cl2N2O3/c1-13-11-15(26-22(28)16-6-4-7-17(24)21(16)25)9-10-18(13)27-23(29)20-12-14-5-2-3-8-19(14)30-20/h2-12H,1H3,(H,26,28)(H,27,29)

InChI Key

LKTQEZCAZDREOQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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